molecular formula C17H26N2 B12867098 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine

1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine

Cat. No.: B12867098
M. Wt: 258.4 g/mol
InChI Key: DANSRUVTWYEJOA-UHFFFAOYSA-N
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Description

1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine is a compound that features both a piperidine and a pyrrolidine ring. These heterocyclic structures are significant in medicinal chemistry due to their presence in many pharmacologically active compounds. The piperidine ring is a six-membered ring containing one nitrogen atom, while the pyrrolidine ring is a five-membered ring also containing one nitrogen atom. The benzyl group attached to the pyrrolidine ring further enhances the compound’s chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method is the reductive amination of a suitable ketone with a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as rhodium or nickel complexes can also be employed to improve the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-Benzylpyrrolidin-2-yl)methyl)piperidine is unique due to the presence of both piperidine and pyrrolidine rings, which can confer distinct chemical and biological properties. The benzyl group further enhances its potential interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

1-[(3-benzylpyrrolidin-2-yl)methyl]piperidine

InChI

InChI=1S/C17H26N2/c1-3-7-15(8-4-1)13-16-9-10-18-17(16)14-19-11-5-2-6-12-19/h1,3-4,7-8,16-18H,2,5-6,9-14H2

InChI Key

DANSRUVTWYEJOA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2C(CCN2)CC3=CC=CC=C3

Origin of Product

United States

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